1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(pyridin-2-ylmethyl)-1H-indazole-3-carboxamide, commonly known as MPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the indazole class of compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of MPI is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in various cellular processes. MPI has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects
MPI has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, MPI has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
MPI has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of MPI is its poor bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for MPI.
Zukünftige Richtungen
There are several future directions for research on MPI, including:
1. Investigating the potential of MPI as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease.
2. Exploring the use of MPI in combination with other drugs for the treatment of cancer and other diseases.
3. Studying the pharmacokinetics and pharmacodynamics of MPI to optimize its therapeutic efficacy.
4. Developing novel delivery systems for MPI to improve its bioavailability and tissue distribution.
Conclusion
In conclusion, MPI is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has several advantages for lab experiments. However, further studies are needed to determine its optimal therapeutic dosage and administration route, as well as its potential applications in various diseases.
Synthesemethoden
MPI can be synthesized using various methods, including chemical synthesis and enzymatic catalysis. The most common method involves the reaction of 2-(bromomethyl) pyridine with 1-methyl-1H-indazole-3-carboxamide in the presence of a palladium catalyst. This reaction results in the formation of MPI, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
MPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Numerous studies have shown that MPI exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-methyl-N-(pyridin-2-ylmethyl)indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-13-8-3-2-7-12(13)14(18-19)15(20)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEFBALIXXBEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.